molecular formula C9H17NS B097048 tert-Octyl isothiocyanate CAS No. 17701-76-7

tert-Octyl isothiocyanate

Cat. No. B097048
CAS RN: 17701-76-7
M. Wt: 171.31 g/mol
InChI Key: KUGHMFIBHMZICO-UHFFFAOYSA-N
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Description

tert-Octyl isothiocyanate is a chemical compound that is related to the family of isothiocyanates, which are known for their applications in organic synthesis and their biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related tert-butyl compounds and isothiocyanates in general, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of tert-butyl-substituted precursors with various reagents. For example, per-O-tert-butyldimethylsilyl-α,β-d-galactofuranosyl isothiocyanate was synthesized by reacting per-O-TBS-β-d-galactofuranose with potassium thiocyanate, promoted by TMSI . Another synthesis approach for tert-butyl-substituted compounds includes the reaction of 3,5-di-tert-butylphthalonitrile with nickel acetate to obtain octa-tert-butylphthalocyanine . Additionally, a new efficient synthesis method for isothiocyanates from amines using di-tert-butyl dicarbonate has been reported, which could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted compounds has been characterized using various spectroscopic techniques. For instance, the structural isomers of octa-tert-butylphthalocyanines were identified and characterized by spectroscopic methods . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single-crystal X-ray diffraction analysis . These studies provide a foundation for understanding the molecular structure of this compound, which would likely share some structural similarities with these tert-butyl compounds.

Chemical Reactions Analysis

The reactivity of tert-butyl isothiocyanate has been studied on the Ge(100) − 2 × 1 surface, revealing multiple surface products and adsorption through an S-dative bonded state . This suggests that this compound may also exhibit interesting reactivity on surfaces, which could be relevant for applications in materials science or catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds and isothiocyanates can be inferred from the synthesis and characterization studies. For example, the conformational analysis of a tert-butyl-substituted thiocarbamate showed two stable twist forms for the five-membered sugar ring, with the equilibrium favoring one conformation in aqueous solution . The physical properties such as density and crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were also reported . These findings contribute to a broader understanding of the properties that this compound might exhibit.

Scientific Research Applications

1. Synthesis and Characterization

  • tert-Octyl isothiocyanate has been explored in various synthetic and characterization studies. For instance, efficient synthesis methods for isothiocyanates, which may include this compound, have been developed using amines with di-tert-butyl dicarbonate (Munch et al., 2008). Similarly, a study on the synthesis of isothiocyanates from amines and carbon disulfide highlights various methods that could potentially be applied to this compound (Haojie et al., 2021).

2. Applications in Nanotechnology

  • Research has demonstrated the use of isothiocyanates, including this compound, in nanotechnology applications. For example, the use of malachite green isothiocyanate in tip-enhanced Raman spectroscopy (TERS) provides insights into its potential for probing adsorbed species at the nanoscale (Pettinger et al., 2004).

3. Surface Science and Material Chemistry

  • Studies have been conducted on the adsorption behaviors of tert-butyl isothiocyanate, which could provide valuable insights into the properties and applications of this compound in surface science and material chemistry (Loscutoff et al., 2010).

4. Carbon Dioxide Fixation

  • The fixation of carbon dioxide and related small molecules by tert-butyl isothiocyanate could offer a perspective on the potential applications of this compound in environmental science and green chemistry (Theuergarten et al., 2012).

5. Chemopreventive Properties in Cancer Research

  • Isothiocyanates, like this compound, have been studied for their chemopreventive properties against cancer, especially in the context of genetic polymorphisms and cancer risk (Moy et al., 2009).

6. Environmental Chemistry and Analytical Applications

  • The role of this compound in environmental chemistry and analytical applications can be inferred from studies involving similar compounds. For example, the adsorption of environmental hazards like 4-tert-octylphenol on polymer/CNT coated electrodes provides insights into potential environmental applications of this compound (Wan et al., 2013).

Mechanism of Action

Target of Action

Tert-Octyl Isothiocyanate (TOITC) is a type of isothiocyanate, a class of compounds known for their diverse pharmacological properties . Isothiocyanates, including TOITC, govern many intracellular targets, including cytochrome P450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .

Mode of Action

The interaction of TOITC with its targets leads to various changes in cellular processes. For instance, it can inhibit CYP enzymes, which play a crucial role in the metabolism of various substances within the body . It can also modulate cell cycle regulators, potentially affecting the rate of cell division .

Biochemical Pathways

TOITC affects several biochemical pathways. It can induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), a key regulator of the cellular response to oxidative stress . It can also inhibit nuclear factor kappa B (NF-ĸB), a protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli .

Pharmacokinetics

The pharmacokinetics of isothiocyanates, including TOITC, involve their metabolism by the mercapturic acid pathway. This includes the conjugation of isothiocyanates with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of TOITC, affecting how much of the compound is absorbed into the body and how quickly it is eliminated.

Result of Action

The molecular and cellular effects of TOITC’s action are diverse, given its interaction with multiple targets and pathways. These effects can include the modulation of antioxidant response, inhibition of tumorigenesis, induction of apoptosis, and alteration of the cell cycle .

Safety and Hazards

Tert-Octyl isothiocyanate may cause respiratory tract irritation, central nervous system depression, asthma, shortness of breath, and pulmonary edema. It may also cause liver and kidney damage . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While isothiocyanates are widely used in heterocycle and thiourea synthesis as well as for medicinal and biochemistry applications, further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .

properties

IUPAC Name

2-isothiocyanato-2,4,4-trimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17NS/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGHMFIBHMZICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170241
Record name 1,1,3,3-Tetramethylbutyl isothiocyanate
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Molecular Weight

171.31 g/mol
Source PubChem
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CAS RN

17701-76-7
Record name 2-Isothiocyanato-2,4,4-trimethylpentane
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Record name 1,1,3,3-Tetramethylbutyl isothiocyanate
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Record name 17701-76-7
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Record name 1,1,3,3-Tetramethylbutyl isothiocyanate
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Record name 1,1,3,3-tetramethylbutyl isothiocyanate
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Synthesis routes and methods

Procedure details

The t-octylisothiocyanate was prepared from the reaction of diisobutylene and sodium thiocyanate as follows:
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Octyl isothiocyanate
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tert-Octyl isothiocyanate
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tert-Octyl isothiocyanate
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tert-Octyl isothiocyanate
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tert-Octyl isothiocyanate
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tert-Octyl isothiocyanate

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